molecular formula C13H22Cl2N2 B2510627 1-[2-(4-Methylpiperidin-1-YL)phenyl]methanamine dihydrochloride CAS No. 1431964-89-4

1-[2-(4-Methylpiperidin-1-YL)phenyl]methanamine dihydrochloride

Cat. No.: B2510627
CAS No.: 1431964-89-4
M. Wt: 277.23
InChI Key: VHPBUXCWRVFJRR-UHFFFAOYSA-N
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Description

1-[2-(4-Methylpiperidin-1-YL)phenyl]methanamine dihydrochloride is a chemical compound with the molecular formula C13H22Cl2N2. It is a derivative of piperidine, a heterocyclic amine, and is often used in various scientific research applications due to its unique chemical properties .

Chemical Reactions Analysis

1-[2-(4-Methylpiperidin-1-YL)phenyl]methanamine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-(4-Methylpiperidin-1-YL)phenyl]methanamine dihydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[2-(4-Methylpiperidin-1-YL)phenyl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-[2-(4-Methylpiperidin-1-YL)phenyl]methanamine dihydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

[2-(4-methylpiperidin-1-yl)phenyl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c1-11-6-8-15(9-7-11)13-5-3-2-4-12(13)10-14;;/h2-5,11H,6-10,14H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPBUXCWRVFJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=CC=C2CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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